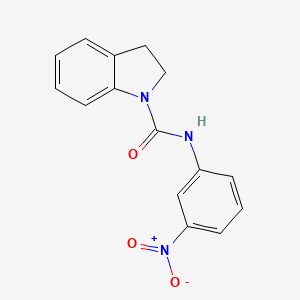![molecular formula C19H30ClNO B14381476 N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine CAS No. 90166-97-5](/img/structure/B14381476.png)
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine is a complex organic compound that belongs to the class of amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine typically involves multiple steps:
Formation of the Chlorocyclohexyl Intermediate: The initial step involves the chlorination of cyclohexanol to form 2-chlorocyclohexanol.
Etherification: The 2-chlorocyclohexanol is then reacted with an appropriate alkylating agent to form the 2-[(2-chlorocyclohexyl)oxy]ethyl intermediate.
Amine Formation: The final step involves the reaction of the intermediate with benzylamine and butan-1-amine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the chlorocyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH).
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Applications De Recherche Scientifique
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The benzyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. The chlorocyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-2-phenethylamine: Shares the benzyl and amine groups but lacks the chlorocyclohexyl and butan-1-amine moieties.
N-Benzyl-2C-B: A designer drug with a similar benzyl group but different functional groups.
Uniqueness
N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorocyclohexyl group differentiates it from other benzylamines, potentially enhancing its reactivity and biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
90166-97-5 |
|---|---|
Formule moléculaire |
C19H30ClNO |
Poids moléculaire |
323.9 g/mol |
Nom IUPAC |
N-benzyl-N-[2-(2-chlorocyclohexyl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C19H30ClNO/c1-2-3-13-21(16-17-9-5-4-6-10-17)14-15-22-19-12-8-7-11-18(19)20/h4-6,9-10,18-19H,2-3,7-8,11-16H2,1H3 |
Clé InChI |
AZPZQZASVPHXHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCOC1CCCCC1Cl)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Benzyl(methyl)amino]-2-cyano-N-ethylprop-2-enamide](/img/structure/B14381394.png)
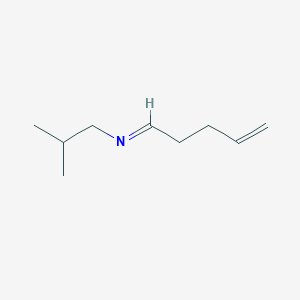
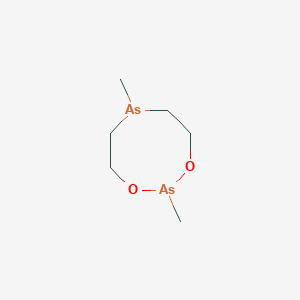

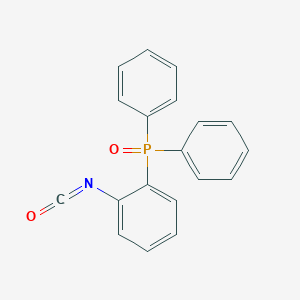
![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)

![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
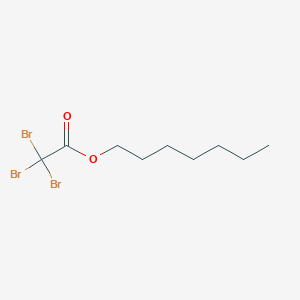
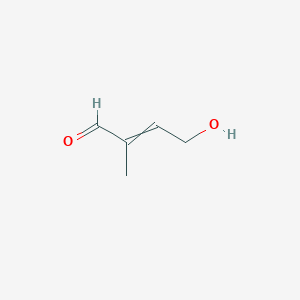
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
